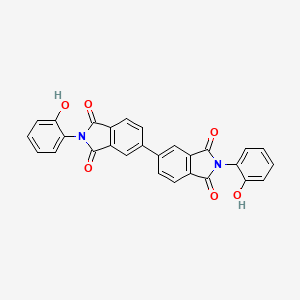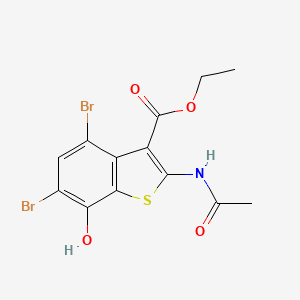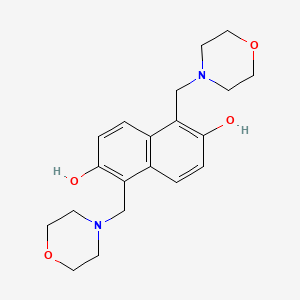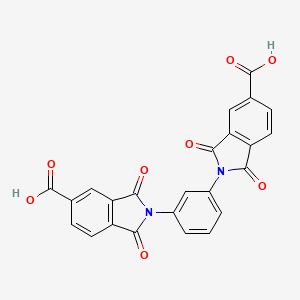
2,2'-bis(2-hydroxyphenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone
Descripción general
Descripción
2,2'-bis(2-hydroxyphenyl)-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone, commonly known as BIQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, electronics, and biomedical research. BIQ is a tetracyclic isoindole-quinone compound that exhibits unique structural and electronic properties, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of BIQ in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that BIQ may act by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which are enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects:
Studies have shown that BIQ exhibits antioxidant and anti-inflammatory properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. However, the physiological effects of BIQ in vivo have not been extensively studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BIQ is its ease of synthesis, which makes it readily available for laboratory experiments. Additionally, BIQ exhibits unique structural and electronic properties, making it a versatile compound for various applications. However, one limitation of BIQ is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on BIQ. One area of interest is the development of BIQ-based materials for applications in electronics and optoelectronics. Another area of interest is the investigation of BIQ as a potential anticancer agent, both in vitro and in vivo. Additionally, the development of new synthesis methods for BIQ and its derivatives could lead to the discovery of new compounds with unique properties and applications.
Aplicaciones Científicas De Investigación
BIQ has been extensively studied for its potential applications in various fields. In materials science, BIQ has been used as a building block for the synthesis of organic semiconductors and conducting polymers. In electronics, BIQ has been used as a dopant for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In biomedical research, BIQ has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(2-hydroxyphenyl)-5-[2-(2-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O6/c31-23-7-3-1-5-21(23)29-25(33)17-11-9-15(13-19(17)27(29)35)16-10-12-18-20(14-16)28(36)30(26(18)34)22-6-2-4-8-24(22)32/h1-14,31-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLUHGDRKIJYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3441765.png)
![2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethanol](/img/structure/B3441768.png)
![ethyl 2-[(N-methyl-N-phenylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3441773.png)

![4-[(2,4,6-triisopropylphenyl)sulfonyl]morpholine](/img/structure/B3441783.png)

![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-N~3~-methyl-beta-alaninamide](/img/structure/B3441805.png)
![N-(4-{[(3-anilino-2-quinoxalinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3441817.png)
![methyl 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoate](/img/structure/B3441831.png)
![methyl {[6-(4-bromophenyl)-3-cyano-4-(2-thienyl)-2-pyridinyl]thio}acetate](/img/structure/B3441836.png)
![4,4'-[1,3-phenylenebis(carbonylimino)]dibenzoic acid](/img/structure/B3441844.png)

![5-[(diphenylacetyl)amino]isophthalic acid](/img/structure/B3441859.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3441870.png)